3-((4-氟苯基)磺酰基)-1-((4-(三氟甲氧基)苯基)磺酰基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

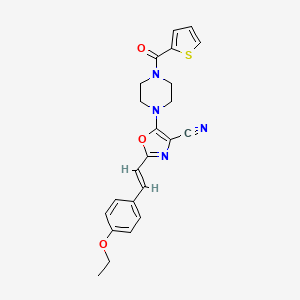

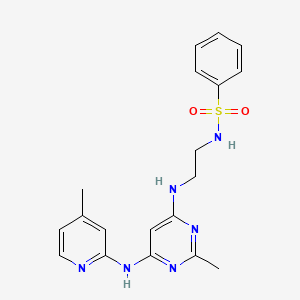

The compound "3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine" is a chemically synthesized molecule that likely contains a three-membered azetidine ring, which is functionalized with sulfonyl groups attached to fluorinated phenyl rings. The presence of fluorine atoms and sulfonyl groups suggests that this compound could have interesting electronic properties and potential reactivity due to the electron-withdrawing effects of these substituents.

Synthesis Analysis

The synthesis of fluorinated azetidine derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives using a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This method provides good to excellent yields and operates under mild conditions without the need for a base. The mechanism is proposed to proceed through a [2 + 2] cycloaddition. Additionally, the α-fluorovinyl diphenyl sulfonium salt is a key intermediate for the synthesis of mono-fluorinated cyclopropanes and aziridines, which can be prepared from α-fluorovinyl phenyl sulfide and diphenyl iodonium salt in one step .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit an anomeric effect, which is a phenomenon observed in sulfonyl compounds. This effect is characterized by a synperiplanar configuration between the S=O and N_3 groups, as seen in fluorosulfonyl azide and trifluoromethylsulfonyl azide . The preference for this configuration is rationalized by an anomeric interaction of n(σ)(N) → σ*(S-O), which is supported by experimental data and quantum chemical calculations.

Chemical Reactions Analysis

The presence of sulfonyl groups and fluorine atoms in the compound suggests that it could participate in various chemical reactions. For instance, sulfonyl azides are known to be reactive intermediates that can be used in the synthesis of azetidine derivatives . Moreover, the reactivity of fluorinated compounds is often unique due to the strong electronegativity of fluorine, which can influence the behavior of adjacent functional groups and the overall reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features and the presence of fluorine and sulfonyl groups, it can be inferred that the compound may have a relatively high boiling point and may exhibit stability under physiological conditions. The fluorine atoms could also enhance the lipophilicity of the molecule, potentially affecting its solubility and interaction with biological systems. The synthesis of related sulfonylethyl-containing phosphotriesters demonstrates that such compounds can have stability with half-lives ranging from minutes to several hours under physiological conditions .

科学研究应用

合成和表征

- 一项关于氟化氮杂环丁烷衍生物的合成和烟碱型乙酰胆碱受体体内结合特性的研究,用于中枢烟碱型乙酰胆碱受体 (nAChR) 的 PET 成像,突出了这些化合物在大脑成像应用中的潜力 (Doll 等人,1999)。

- 对用于三氟甲基硫化的亲电试剂的研究讨论了氟在改善药物分子的细胞膜渗透性和化学和代谢稳定性中的作用,表明氟化化合物在药物发现中的重要性 (Shao 等人,2015)。

分子相互作用和性质

- 通过 Julia-Kocienski 反应从 3-氧杂环酮、3-氮杂环酮和氟磺酸合成含氟 3,3-二取代氧杂环丁烷和亚烷基氧杂环丁烷展示了制备含核酸碱基、酯或芳基砜官能团的氟化四元环和吡咯烷环 (Laporte 等人,2015)。

生化应用

- 一项关于结合氟和 1,3,5-三嗪部分作为结核分枝杆菌三种 β 类碳酸酐酶有效抑制剂的研究展示了氟化化合物的抗分枝杆菌潜力 (Ceruso 等人,2014)。

氟化反应和稳定性

- 对氟取代对包括氮杂环丙烷和氮杂环丁烷在内的环张杂环亲核取代反应的反应性和区域选择性的影响的研究突出了氟取代如何显着影响化学性质和反应 (Banks, 2006)。

环境和材料科学应用

- 一项关于环境中全氟烷基化学物质微生物降解的研究综述了这些化合物的环境归宿和影响,强调了了解其生物降解性和对生态系统影响的必要性 (Liu & Mejia Avendaño, 2013)。

- 另一项关于含磺酰基和全氟环丁基单元的新型含氟聚合物的合成和表征的研究讨论了制备具有良好热稳定性的含氟聚合物,为材料科学研究做出了贡献 (Huang 等人,2005)。

未来方向

The future directions for this compound would depend on its specific applications. Sulfonyl fluorides are finding increasing use in various fields, including organic synthesis, chemical biology, drug discovery, and materials science , so it’s possible that this compound could have applications in these areas.

属性

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO5S2/c17-11-1-5-13(6-2-11)27(22,23)15-9-21(10-15)28(24,25)14-7-3-12(4-8-14)26-16(18,19)20/h1-8,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFNFEMMHNJVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)